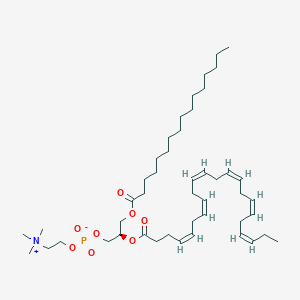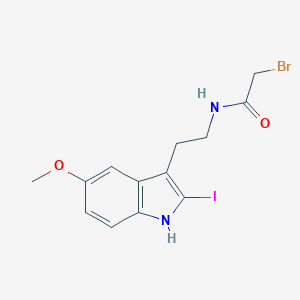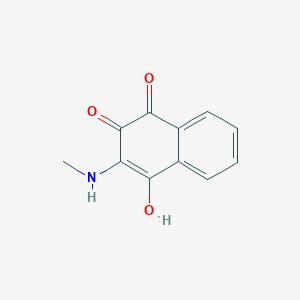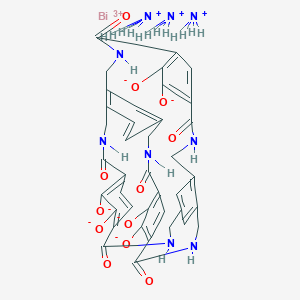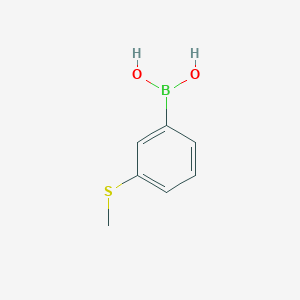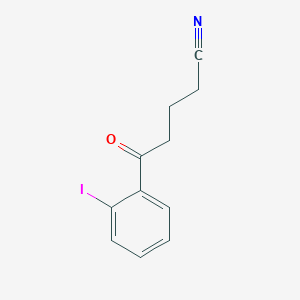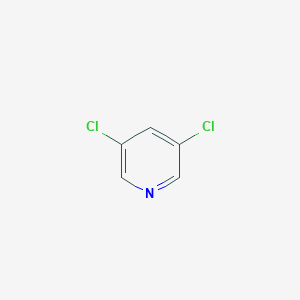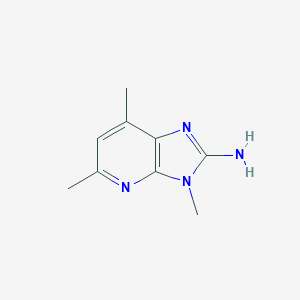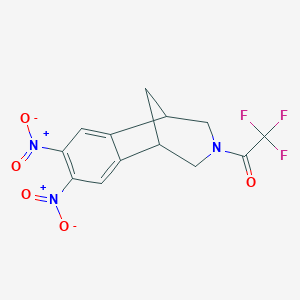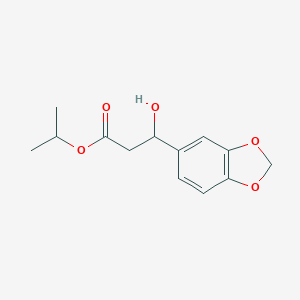
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester, commonly known as Safrole, is an organic compound with the chemical formula C10H10O3. It is an aromatic ether that is widely used in the synthesis of various drugs and perfumes. Safrole is a colorless to pale yellow liquid with a sweet, spicy odor and is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The exact mechanism of action of Safrole is not fully understood. However, it is believed to act through various pathways such as the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Safrole has been shown to have various biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and antioxidant properties. It can also modulate various neurotransmitter systems and can affect the levels of various hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Safrole has several advantages and limitations for use in laboratory experiments. Its potent biological activity and low toxicity make it an ideal candidate for studying various biological and pharmacological processes. However, its low solubility in water and high reactivity with various chemicals can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Safrole. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the investigation of its potential as a natural insecticide. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
Safrole can be synthesized from various natural sources such as sassafras oil, camphor oil, and cinnamon oil. The most common method of synthesis involves the oxidation of isosafrole with a strong oxidizing agent such as potassium permanganate or sodium dichromate. The resulting product is then converted into the desired ester using a suitable alcohol and acid catalyst.
Wissenschaftliche Forschungsanwendungen
Safrole has been extensively studied for its various biological and pharmacological properties. It has been shown to possess potent antimicrobial, anti-inflammatory, and anticancer activities. It has also been found to have neuroprotective effects and can act as a natural insecticide.
Eigenschaften
CAS-Nummer |
143284-60-0 |
|---|---|
Produktname |
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester |
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
propan-2-yl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-8(2)18-13(15)6-10(14)9-3-4-11-12(5-9)17-7-16-11/h3-5,8,10,14H,6-7H2,1-2H3 |
InChI-Schlüssel |
KFUDUONFRWVJHK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Kanonische SMILES |
CC(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Synonyme |
1,3-BENZODIOXOLE-5-PROPANOIC ACID, B-HYDROXY-, 1-METHYLETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



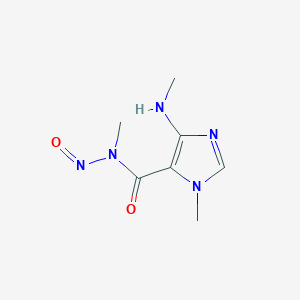


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
